molecular formula C23H28N2O6 B583374 BOC-D-4,4-BIPHENYLALANINE CAS No. 147923-47-5

BOC-D-4,4-BIPHENYLALANINE

Cat. No.: B583374
CAS No.: 147923-47-5
M. Wt: 428.485
InChI Key: CSIAAEDJEWPQTK-OALUTQOASA-N
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Description

BOC-D-4,4-BIPHENYLALANINE (CAS: 128779-47-5) is a tert-butoxycarbonyl (Boc)-protected non-natural amino acid derivative. Its molecular formula is C₂₀H₂₃NO₄, with a molecular weight of 341.41 g/mol . Structurally, it consists of a D-alanine backbone modified at the β-carbon with a 4,4'-biphenyl group and protected at the α-amino group by a Boc moiety. The compound is widely used in peptide synthesis, medicinal chemistry, and materials science due to its ability to confer rigidity, hydrophobicity, and π-π stacking properties to engineered peptides or small molecules .

Key physical properties include a density of 1.167 g/cm³, and its hazardous classification as an irritant necessitates careful handling .

Properties

CAS No.

147923-47-5

Molecular Formula

C23H28N2O6

Molecular Weight

428.485

IUPAC Name

(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid

InChI

InChI=1S/C23H28N2O6/c1-23(2,3)31-22(30)25-19(21(28)29)13-15-6-10-17(11-7-15)16-8-4-14(5-9-16)12-18(24)20(26)27/h4-11,18-19H,12-13,24H2,1-3H3,(H,25,30)(H,26,27)(H,28,29)/t18-,19-/m0/s1

InChI Key

CSIAAEDJEWPQTK-OALUTQOASA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N)C(=O)O

Synonyms

BOC-D-4,4/'-BIPHENYLALANINE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights critical differences between BOC-D-4,4-BIPHENYLALANINE and analogous Boc-protected phenylalanine derivatives:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 4,4'-Biphenyl C₂₀H₂₃NO₄ 341.41 Enhances hydrophobicity; π-π interactions in drug design
Boc-D-2,4-Dichlorophenylalanine 2,4-Dichlorophenyl C₁₄H₁₇Cl₂NO₄ 334.19 Electron-withdrawing Cl groups; higher melting point (133–137°C)
Boc-4-Nitro-D-Phenylalanine 4-Nitrophenyl C₁₄H₁₈N₂O₆ 310.30 Nitro group improves reactivity in coupling reactions
Boc-4-Trifluoromethyl-D-Phenylalanine 4-Trifluoromethylphenyl C₁₅H₁₈F₃NO₄ 333.30 Fluorine enhances metabolic stability and lipophilicity
Boc-4-tert-Butyl-D-Phenylalanine 4-tert-Butylphenyl C₁₈H₂₇NO₄ 329.41 Bulky tert-butyl group introduces steric hindrance

Functional Group Influence on Properties

  • Hydrophobicity and Rigidity : The 4,4'-biphenyl group in this compound provides greater hydrophobicity and structural rigidity compared to single-ring analogs like Boc-D-2,4-Dichlorophenylalanine. This makes it valuable in designing peptides that mimic transmembrane domains or bind to hydrophobic pockets .
  • Electron Effects : Compounds with electron-withdrawing groups (e.g., nitro in Boc-4-Nitro-D-Phenylalanine or trifluoromethyl in Boc-4-Trifluoromethyl-D-Phenylalanine) exhibit altered electronic environments, influencing their reactivity in peptide bond formation .
  • Steric Effects : The tert-butyl group in Boc-4-tert-Butyl-D-Phenylalanine creates steric challenges during solid-phase synthesis, whereas the linear biphenyl group in this compound offers a balance between bulk and accessibility .

Application-Specific Comparisons

  • Drug Design : this compound’s biphenyl moiety is favored in kinase inhibitors and GPCR-targeted therapies due to its ability to engage in π-π stacking with aromatic residues in binding sites. In contrast, Boc-4-Trifluoromethyl-D-Phenylalanine is used in fluorinated probes for PET imaging .
  • Biomaterials : The biphenyl derivative’s rigidity makes it suitable for creating self-assembling peptides, while Boc-D-2,4-Dichlorophenylalanine’s halogenated structure is leveraged in antimicrobial peptide design .
  • Stability : Boc-protected derivatives generally improve stability against enzymatic degradation compared to unprotected analogs like L-4,4-biphenylalanine (BipA), which is used in microbial growth assays .

Research Findings and Case Studies

  • Synthetic Utility : this compound has been employed in the synthesis of β-peptide foldamers, where its biphenyl side chain stabilizes helical conformations .
  • Comparative Solubility : Studies show that biphenyl derivatives exhibit lower aqueous solubility than trifluoromethyl or nitro-substituted analogs, necessitating organic solvents for handling .
  • Safety Profile : While this compound is classified as an irritant, chlorinated derivatives like Boc-D-2,4-Dichlorophenylalanine may pose additional toxicity risks due to halogen persistence .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural integrity of BOC-D-4,4-BIPHENYLALANINE in synthetic workflows?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify stereochemistry and aromatic proton environments, high-performance liquid chromatography (HPLC) with a chiral column to assess enantiomeric purity, and mass spectrometry (MS) for molecular weight validation. Cross-reference spectral data with literature values for biphenylalanine derivatives to confirm absence of side reactions (e.g., deprotection or racemization) .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) over 4–12 weeks. Monitor changes via HPLC for purity, FTIR for functional group stability, and Karl Fischer titration for moisture uptake. Compare degradation products with synthetic impurities (e.g., free amine or carboxylic acid forms) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to minimize inhalation risks due to its irritant properties. Store the compound in a desiccator at 2–8°C to prevent hydrolysis. Dispose of waste via approved hazardous chemical protocols, referencing CAS 128779-47-5 .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency of this compound in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Test coupling reagents (e.g., HATU vs. DCC) and solvents (DMF vs. DCM) to minimize steric hindrance from the biphenyl group. Use a molar excess (2–3 equivalents) of the protected amino acid and monitor reaction progress via Kaiser test or LC-MS. Pre-activate the carboxyl group with hydroxybenzotriazole (HOBt) to enhance reactivity .

Q. What strategies resolve discrepancies between HPLC purity data and mass spectrometry results for this compound?

  • Methodological Answer : Triangulate data by repeating HPLC with alternative columns (C18 vs. phenyl-hexyl) and mobile phases (acetonitrile/water vs. methanol/water). Perform MS/MS fragmentation to identify co-eluting impurities undetected by UV. Validate findings using orthogonal techniques like capillary electrophoresis (CE) or 2D-NMR .

Q. How can computational modeling predict the conformational flexibility of this compound in peptide backbones?

  • Methodological Answer : Employ molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) to analyze torsional angles and steric clashes caused by the biphenyl moiety. Compare energy-minimized structures with X-ray crystallography data of analogous peptides. Use density functional theory (DFT) to assess electronic effects on hydrogen bonding .

Q. What experimental controls are critical when studying enzymatic cleavage of the BOC protecting group?

  • Methodological Answer : Include negative controls (enzyme-free reactions) and positive controls (commercially available deprotected 4,4-biphenylalanine). Quantify cleavage efficiency via UV-Vis spectroscopy (monitoring absorbance at 220 nm for released Boc group) and validate with TLC or MALDI-TOF. Account for pH-dependent enzyme activity using buffers (pH 6–8) .

Data Contradiction and Validation

Q. How should researchers address conflicting solubility data for this compound in polar vs. nonpolar solvents?

  • Methodological Answer : Reassess solubility using standardized protocols (e.g., shake-flask method at 25°C). Compare results with Hansen solubility parameters (HSPs) to identify solvent mismatches. Validate findings via dynamic light scattering (DLS) for aggregation tendencies in poorly matched solvents .

Q. What steps ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodological Answer : Publish detailed protocols including reaction stoichiometry, temperature gradients, and purification methods (e.g., flash chromatography vs. recrystallization). Share raw spectral data in open-access repositories and conduct round-robin tests with independent labs to validate synthetic routes .

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